molecular formula C17H15FN2OS B2759353 N-(4-fluorophenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide CAS No. 536701-84-5

N-(4-fluorophenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide

Cat. No.: B2759353
CAS No.: 536701-84-5
M. Wt: 314.38
InChI Key: BXHQMZSNWSWJGJ-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide (CAS: 536701-84-5) is a sulfur-containing acetamide derivative featuring a 2-methylindole moiety linked via a sulfanyl group to a 4-fluorophenylacetamide backbone. It is recognized by synonyms such as ZINC2718325 and CCG-308737 . The compound’s structure combines electron-withdrawing (fluorine) and hydrophobic (methylindole) groups, making it a candidate for diverse pharmacological applications, though its specific biological targets remain under investigation.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2OS/c1-11-17(14-4-2-3-5-15(14)19-11)22-10-16(21)20-13-8-6-12(18)7-9-13/h2-9,19H,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXHQMZSNWSWJGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide typically involves the following steps:

    Formation of the Indole Derivative: The indole moiety can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Sulfanyl Group: The indole derivative is then reacted with a thiol compound to introduce the sulfanyl group. This step often requires a base such as sodium hydride (NaH) to deprotonate the thiol, facilitating nucleophilic substitution.

    Acylation: The final step involves the acylation of the sulfanyl-indole intermediate with 4-fluorobenzoyl chloride in the presence of a base like triethylamine (TEA) to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: H₂O₂, m-CPBA

    Reduction: Pd/C with H₂

    Substitution: Nitrating agents (e.g., HNO₃), halogenating agents (e.g., Br₂)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Biological Studies: The compound can be used to study the biological pathways involving indole derivatives and their interactions with cellular targets.

    Chemical Biology: It can be employed in the design of probes for investigating protein-ligand interactions.

    Industrial Applications: Potential use in the synthesis of advanced materials or as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism by which N-(4-fluorophenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, potentially modulating their activity. The fluorophenyl group may enhance binding affinity through hydrophobic interactions or halogen bonding.

Comparison with Similar Compounds

Core Structural Features

The compound shares a common scaffold with other sulfanyl acetamides, characterized by:

  • Sulfanyl bridge (-S-) : Facilitates conformational flexibility and hydrogen bonding.
  • Acetamide backbone : Enhances solubility and interaction with biological targets.
  • Aromatic substituents : Modulate electronic properties and binding affinity.

Table 1: Substituent Variations in Selected Analogs

Compound Name (CAS/ID) Indole/Amide Substituents Key Functional Groups Reference
Target compound (536701-84-5) 2-methylindole, 4-fluorophenyl -F, -CH₃, -S-
8t (C20H17N4SO3Cl) 5-chloro-2-methylphenyl, oxadiazole -Cl, -N-O-
8v (C20H17N5O4S) 2-methyl-6-nitrophenyl, oxadiazole -NO₂, -CH₃
4f () 4-fluorostyryl, trifluoroacetyl -CF₃, -F
N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide 4-chlorophenyl, diaminopyrimidine -Cl, -NH₂

Key Observations :

  • Electron-withdrawing groups (e.g., -F, -Cl, -NO₂) improve stability and binding to polar enzyme pockets.
  • Heterocyclic additions (e.g., oxadiazole in 8t, pyrimidine in ) enhance π-π stacking and target selectivity.
  • Bulkier substituents (e.g., trifluoroacetyl in 4f ) may reduce solubility but increase metabolic resistance.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) Calculated logP Solubility (Predicted)
Target compound ~379 3.2 Moderate (DMSO-soluble)
8t (C20H17N4SO3Cl) 428.5 4.1 Low
8w (C19H17N5O2S) 379 2.8 High
OLC-12 (Orco agonist) ~450 4.5 Low

Key Trends :

  • Lower logP values (e.g., 8w) correlate with higher aqueous solubility due to fewer hydrophobic groups.
  • The target compound’s fluorine substituent balances hydrophobicity and polarity, favoring membrane permeability.

Key Findings :

  • Oxadiazole-containing analogs (8t, 8v) show potent enzyme inhibition, likely due to their planar heterocycles enabling active-site interactions .
  • Orco agonists (e.g., VUAA-1 ) highlight the sulfanyl acetamide scaffold’s versatility in neuropharmacology.
  • The target compound’s 2-methylindole group may confer unique selectivity for indole-binding targets (e.g., serotonin receptors).

Crystallographic and Conformational Insights

  • N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (): Exhibits intermolecular N-H···O hydrogen bonds, stabilizing a planar conformation.
  • N-(4-methoxyphenyl)acetamide derivatives (): Methoxy groups induce torsional angles >30°, reducing crystallinity compared to fluorinated analogs.

Pharmacological Potential and Challenges

  • Advantages of the Target Compound :
    • Fluorine enhances bioavailability and metabolic stability.
    • Methylindole may improve blood-brain barrier penetration.
  • Limitations :
    • Lack of explicit activity data compared to well-characterized analogs (e.g., 8t, 8v).
    • Synthetic complexity due to sulfur bridge and indole functionalization .

Biological Activity

N-(4-fluorophenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and its effects on various cellular targets, particularly in the context of cancer research and antimicrobial activity.

The synthesis of this compound typically involves several key steps:

  • Formation of the Indole Derivative : The indole moiety is synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
  • Introduction of the Sulfanyl Group : The indole derivative is reacted with a thiol compound, often utilizing sodium hydride (NaH) for deprotonation.
  • Acylation : The final step involves acylation with 4-fluorobenzoyl chloride in the presence of a base like triethylamine (TEA) to yield the desired acetamide.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The indole structure is known for its ability to modulate various biological pathways, while the fluorophenyl group may enhance binding affinity through hydrophobic interactions or halogen bonding.

The compound's mechanism likely involves:

  • Inhibition of Enzymatic Activity : It may inhibit enzymes involved in cancer progression or microbial resistance.
  • Modulation of Signaling Pathways : The compound can affect pathways such as Notch-AKT signaling, which is crucial in cancer cell proliferation and survival.

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar compounds featuring the indole moiety:

  • Case Study 1 : A derivative similar to this compound showed significant inhibition of breast cancer cell lines (MCF-7, MDA-MB-231) with IC50 values ranging from 0.67 μmol/L to 2.96 μmol/L after 48 hours of treatment. This was associated with induced apoptosis and G2/M phase arrest in the cell cycle .

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored:

  • Case Study 2 : Related derivatives demonstrated effective antimicrobial activity against Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentrations (MIC) reported as low as 0.22 μg/mL .

Comparative Analysis Table

CompoundBiological ActivityIC50 (μmol/L)Target Pathway
This compoundAnticancer0.67 - 2.96Notch-AKT
Related Indole DerivativeAntimicrobial0.22 - 0.25Cell wall synthesis inhibition

Q & A

Q. Optimization Strategies :

  • Temperature Control : Maintain 60–80°C during coupling to prevent side reactions.
  • Catalysts : Use triethylamine to deprotonate intermediates and enhance reactivity.
  • Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via ¹H/¹³C NMR (e.g., indole NH peak at δ 10–12 ppm) .

Advanced: How can computational tools predict target interactions, and what are their limitations?

Methodological Answer :
Tools & Workflow :

  • Molecular Docking (AutoDock Vina) : Predict binding affinities to enzymes (e.g., kinases) by aligning the compound’s sulfanyl and fluorophenyl groups into hydrophobic pockets .
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories; monitor RMSD (<2 Å indicates stable binding).

Q. Limitations :

  • Force Field Accuracy : May misestimate van der Waals interactions for fluorine atoms.
  • Solvent Effects : Implicit solvent models (e.g., GB/SA) may overlook explicit water-mediated hydrogen bonds. Validate with experimental SAR studies .

Basic: What analytical techniques are critical for characterizing this compound?

Q. Methodological Answer :

  • ¹H/¹³C NMR : Identify key groups (e.g., fluorophenyl aromatic protons at δ 7.0–7.5 ppm, indole NH at δ 10.5 ppm).
  • HRMS (ESI+) : Confirm molecular ion [M+H]⁺ (expected m/z ~342.1 for C₁₈H₁₆FN₂OS).
  • HPLC-DAD : Assess purity (>95%) using a C18 column (retention time ~8.2 min in 60:40 acetonitrile/water) .

Q. Contradiction Resolution :

  • If LC-MS shows impurities (>5%), optimize gradient elution or use preparative HPLC .

Advanced: How can metabolic instability in fluorophenyl acetamides be mitigated?

Methodological Answer :
Strategies from Analogous Studies :

  • MetaSite Predictions : Identify soft spots (e.g., fluorophenyl para-position) prone to CYP3A4 oxidation. Replace with electron-withdrawing groups (e.g., -CF₃) to reduce metabolism .
  • Structural Modifications :
    • Introduce polar substituents (e.g., -OH, -COOH) to enhance aqueous solubility and reduce hepatic clearance.
    • Validate stability in human liver microsomes (HLM) with LC-MS/MS monitoring of parent compound depletion .

Basic: What biological activities are reported for related sulfanyl acetamides?

Methodological Answer :
Key Findings from Analogues :

ActivityModel SystemMechanismSource
AnticancerMCF-7 cellsKinase inhibition (IC₅₀ ~5 µM)
Anti-inflammatoryCOX-2 assaySelective COX-2 inhibition (SI >50)
AntimicrobialE. coli MICDisruption of membrane integrity

Validation : Repeat assays under standardized conditions (e.g., 24-h incubation, 10% FBS) to resolve potency discrepancies .

Advanced: How do indole substituents affect pharmacokinetics?

Methodological Answer :
Substituent Impact :

  • 2-Methyl Indole : Enhances metabolic stability by sterically shielding the indole NH from oxidation .
  • Sulfanyl Group : Increases logP (~2.8), improving membrane permeability but reducing solubility. Counterbalance with PEGylation or salt formation (e.g., sodium salt for IV administration) .

Q. In Silico ADME Profiling :

  • Use SwissADME to predict bioavailability (e.g., 65% oral) and BBB penetration (BOILED-Egg model). Correlate with in vivo rat PK studies (t₁/₂ ~4.2 h) .

Basic: What are the crystallographic methods for structural elucidation?

Q. Methodological Answer :

  • Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (ethyl acetate/hexane). Refine with SHELXL (R-factor <0.05) to resolve fluorine positional disorder .
  • Key Parameters :
    • Space group: P2₁/c (common for acetamides).
    • Hydrogen Bonding: Indole NH∙∙∙O=C (2.8 Å) stabilizes crystal packing .

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